molecular formula C13H9N5 B14641438 2-Amino-3-{[(3H-indol-3-ylidene)methyl]amino}but-2-enedinitrile CAS No. 56520-92-4

2-Amino-3-{[(3H-indol-3-ylidene)methyl]amino}but-2-enedinitrile

Cat. No.: B14641438
CAS No.: 56520-92-4
M. Wt: 235.24 g/mol
InChI Key: HMJSSGKUGDMPMJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-{[(3H-indol-3-ylidene)methyl]amino}but-2-enedinitrile typically involves the Knoevenagel condensation of indole-3-carboxaldehyde with malononitrile . This reaction forms an adduct product, which undergoes dehydration to yield the desired compound . The reaction conditions often include the use of a base such as piperidine or pyridine and a solvent like ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-{[(3H-indol-3-ylidene)methyl]amino}but-2-enedinitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

2-Amino-3-{[(3H-indol-3-ylidene)methyl]amino}but-2-enedinitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3-{[(3H-indol-3-ylidene)methyl]amino}but-2-enedinitrile involves its interaction with various molecular targets. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing biological pathways . For example, it may inhibit enzymes or interfere with DNA replication in microbial cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-{[(3H-indol-3-ylidene)methyl]amino}but-2-enedinitrile is unique due to its specific structure, which combines the indole nucleus with a but-2-enedinitrile moiety. This unique combination imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

56520-92-4

Molecular Formula

C13H9N5

Molecular Weight

235.24 g/mol

IUPAC Name

2-amino-3-(1H-indol-3-ylmethylideneamino)but-2-enedinitrile

InChI

InChI=1S/C13H9N5/c14-5-11(16)13(6-15)18-8-9-7-17-12-4-2-1-3-10(9)12/h1-4,7-8,17H,16H2

InChI Key

HMJSSGKUGDMPMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NC(=C(C#N)N)C#N

Origin of Product

United States

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